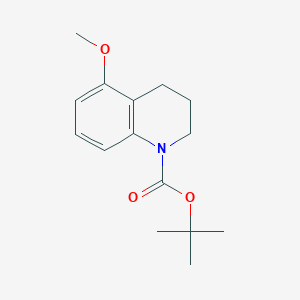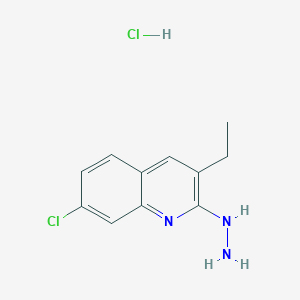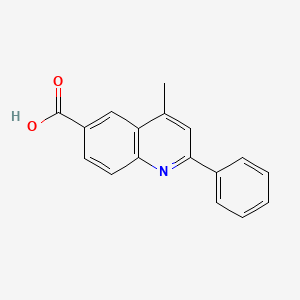![molecular formula C17H13N3 B11856898 3-(9H-Pyrido[3,4-b]indol-1-yl)aniline CAS No. 771533-60-9](/img/structure/B11856898.png)
3-(9H-Pyrido[3,4-b]indol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-Pirido[3,4-b]indol-1-il)anilina es un compuesto que pertenece a la clase de las β-carbolinas, que son conocidas por sus significativas actividades biológicas. Este compuesto presenta una estructura central de piridoindol, que es un motivo común en muchos alcaloides naturales y sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(9H-Pirido[3,4-b]indol-1-il)anilina típicamente implica la construcción del núcleo de piridoindol seguida de la introducción del grupo anilina. Un método común involucra la ciclización de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, los derivados de β-carbolina se pueden sintetizar a través de la reacción de Pictet-Spengler, que involucra la condensación de triptamina con un aldehído o cetona .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de síntesis de varios pasos, incluyendo el uso de catalizadores y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. La escalabilidad del proceso de síntesis es crucial para las aplicaciones industriales, y se pueden emplear métodos como la síntesis de flujo continuo para lograrlo .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(9H-Pirido[3,4-b]indol-1-il)anilina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos para producir derivados reducidos.
Sustitución: El grupo anilina permite reacciones de sustitución aromática electrofílica, como la nitración, sulfonación y halogenación.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Gas hidrógeno con paladio sobre carbono, borohidruro de sodio
Sustitución: Ácido nítrico para la nitración, ácido sulfúrico para la sulfonación, halógenos para la halogenación
Productos principales
Aplicaciones Científicas De Investigación
3-(9H-Pirido[3,4-b]indol-1-il)anilina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3-(9H-Pirido[3,4-b]indol-1-il)anilina involucra su interacción con varios objetivos moleculares y vías. Puede unirse a receptores o enzimas específicos, modulando su actividad y provocando los efectos biológicos observados. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas o interactuar con receptores de neurotransmisores en el cerebro .
Comparación Con Compuestos Similares
Compuestos similares
9H-Pirido[3,4-b]indol: Un compuesto estrechamente relacionado con actividades biológicas similares pero que carece del grupo anilina.
Ácido β-carbolina-1-propanoico: Otro derivado de β-carbolina con propiedades químicas y aplicaciones distintas.
(2-clorofenil)-(9H-pirido[3,4-b]indol-1-il)metanona: Un compuesto con una estructura central similar pero diferentes sustituyentes, lo que lleva a una reactividad y aplicaciones únicas.
Singularidad
Esta característica estructural lo distingue de otros derivados de β-carbolina y contribuye a su versatilidad en la investigación científica y las aplicaciones industriales .
Propiedades
Número CAS |
771533-60-9 |
|---|---|
Fórmula molecular |
C17H13N3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3-(9H-pyrido[3,4-b]indol-1-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-10,20H,18H2 |
Clave InChI |
ZRYRJNYSGTWENW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

![3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)

![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)

![(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)


